molecular formula C7H10INO B13483301 2-Tert-butyl-5-iodo-1,3-oxazole

2-Tert-butyl-5-iodo-1,3-oxazole

Cat. No.: B13483301
M. Wt: 251.06 g/mol
InChI Key: IENRDJSFPWITMD-UHFFFAOYSA-N
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Description

2-Tert-butyl-5-iodo-1,3-oxazole is a heterocyclic compound featuring an oxazole ring substituted with a tert-butyl group at the 2-position and an iodine atom at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butyl-5-iodo-1,3-oxazole can be achieved through several methods. One common approach involves the use of tert-butyl isocyanide and aromatic aldehydes in the presence of a base such as sodium trifluoroacetate. This reaction typically proceeds under mild conditions and yields the desired oxazole derivative .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Tert-butyl-5-iodo-1,3-oxazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 5-position can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.

    Oxidation and Reduction Reactions: The oxazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxazole derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like n-butyllithium or phenylmagnesium bromide are commonly used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed:

Scientific Research Applications

2-Tert-butyl-5-iodo-1,3-oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Tert-butyl-5-iodo-1,3-oxazole involves its interaction with specific molecular targets. The oxazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity. The tert-butyl and iodine substituents can modulate the compound’s lipophilicity and electronic properties, affecting its binding affinity and selectivity .

Comparison with Similar Compounds

  • 2-Tert-butyl-4-(4-chlorophenyl)oxazole
  • 4-(4-bromophenyl)-2-tert-butyloxazole
  • 5,7-di-tert-butyl-2-(thiophen-2-yl)benzo[d]oxazole

Comparison: 2-Tert-butyl-5-iodo-1,3-oxazole is unique due to the presence of the iodine atom, which imparts distinct reactivity and electronic properties. Compared to other tert-butyl-substituted oxazoles, it offers different substitution patterns and potential for diverse chemical transformations .

Properties

Molecular Formula

C7H10INO

Molecular Weight

251.06 g/mol

IUPAC Name

2-tert-butyl-5-iodo-1,3-oxazole

InChI

InChI=1S/C7H10INO/c1-7(2,3)6-9-4-5(8)10-6/h4H,1-3H3

InChI Key

IENRDJSFPWITMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC=C(O1)I

Origin of Product

United States

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